1-(1,1-dimethylethoxycarbonyl)-1H-benzotriazole-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate is a heterocyclic compound that features a triazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate typically involves the formation of the triazole ring followed by functionalization. One common method includes the reduction of an ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride . This method is advantageous due to its mild reaction conditions and high regioselectivity.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate are not well-documented, the general approach would involve scalable synthesis routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to tert-Butyl 5-carboxy-1H-benzo[d][1,2,3]triazole-1-carboxylate.
Reduction: Formation of tert-Butyl 5-hydroxymethyl-1H-benzo[d][1,2,3]triazole-1-carboxylate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-carboxy-1H-benzo[d][1,2,3]triazole-1-carboxylate
- tert-Butyl 5-hydroxymethyl-1H-benzo[d][1,2,3]triazole-1-carboxylate
- 1-Benzyl-5-formyl-1H-benzo[d][1,2,3]triazole-4-carboxylate
Uniqueness
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a formyl and a tert-butyl ester group allows for selective modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
tert-butyl 5-formylbenzotriazole-1-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-5-4-8(7-16)6-9(10)13-14-15/h4-7H,1-3H3 |
InChI Key |
YYXYUGUATOIORB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.